Cas no 2680817-04-1 (benzyl N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}carbamate)

Benzyl N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}carbamate is a specialized carbamate derivative featuring a piperidinylmethyl core functionalized with a dimethylsulfamoyl group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The dimethylsulfamoyl moiety enhances metabolic stability, while the carbamate group provides a reactive handle for further derivatization. Its structural features make it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound exhibits good solubility in common organic solvents, facilitating its use in synthetic workflows.
benzyl N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}carbamate structure
2680817-04-1 structure
Product name:benzyl N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}carbamate
CAS No:2680817-04-1
MF:C16H25N3O4S
MW:355.452402830124
CID:5623559
PubChem ID:165943368

benzyl N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28299185
    • 2680817-04-1
    • benzyl N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}carbamate
    • benzyl N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}carbamate
    • Inchi: 1S/C16H25N3O4S/c1-18(2)24(21,22)19-10-8-14(9-11-19)12-17-16(20)23-13-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,17,20)
    • InChI Key: SEUGPSWLVBZZRK-UHFFFAOYSA-N
    • SMILES: S(N(C)C)(N1CCC(CNC(=O)OCC2C=CC=CC=2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 355.15657746g/mol
  • Monoisotopic Mass: 355.15657746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 490
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.3Ų
  • XLogP3: 1.4

benzyl N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28299185-0.5g
benzyl N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}carbamate
2680817-04-1 95.0%
0.5g
$739.0 2025-03-19
Enamine
EN300-28299185-10.0g
benzyl N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}carbamate
2680817-04-1 95.0%
10.0g
$3315.0 2025-03-19
Enamine
EN300-28299185-1g
benzyl N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}carbamate
2680817-04-1
1g
$770.0 2023-09-07
Enamine
EN300-28299185-10g
benzyl N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}carbamate
2680817-04-1
10g
$3315.0 2023-09-07
Enamine
EN300-28299185-0.1g
benzyl N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}carbamate
2680817-04-1 95.0%
0.1g
$678.0 2025-03-19
Enamine
EN300-28299185-2.5g
benzyl N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}carbamate
2680817-04-1 95.0%
2.5g
$1509.0 2025-03-19
Enamine
EN300-28299185-0.25g
benzyl N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}carbamate
2680817-04-1 95.0%
0.25g
$708.0 2025-03-19
Enamine
EN300-28299185-5.0g
benzyl N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}carbamate
2680817-04-1 95.0%
5.0g
$2235.0 2025-03-19
Enamine
EN300-28299185-0.05g
benzyl N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}carbamate
2680817-04-1 95.0%
0.05g
$647.0 2025-03-19
Enamine
EN300-28299185-1.0g
benzyl N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}carbamate
2680817-04-1 95.0%
1.0g
$770.0 2025-03-19

Additional information on benzyl N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}carbamate

Benzyl N-{1-(Dimethylsulfamoyl)piperidin-4-ylmethyl}carbamate: A Comprehensive Overview

Benzyl N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}carbamate, with the CAS number 2680817-04-1, is a complex organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and material science. This compound is characterized by its unique structure, which combines a benzyl group with a piperidine ring substituted by a dimethylsulfamoyl group. The molecule's intricate architecture makes it a valuable subject for both academic research and industrial applications.

The synthesis of benzyl N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}carbamate involves a series of carefully designed chemical reactions. Recent advancements in catalytic methods have enabled more efficient pathways for its production, reducing both time and cost. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions essential for constructing the piperidine ring. These innovations not only enhance the scalability of the synthesis but also contribute to the sustainability of chemical manufacturing processes.

One of the most promising applications of this compound lies in its potential as a precursor for advanced materials. Studies have shown that when incorporated into polymer matrices, benzyl N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}carbamate can significantly improve mechanical properties such as tensile strength and flexibility. This makes it an attractive candidate for use in high-performance composites, particularly in aerospace and automotive industries where lightweight yet durable materials are highly sought after.

In addition to its material science applications, this compound has also been investigated for its pharmacological properties. Preclinical studies suggest that it may possess anti-inflammatory and analgesic effects, making it a potential lead compound for drug development. Researchers are currently exploring its bioavailability and metabolic pathways to better understand its therapeutic potential.

The structural versatility of benzyl N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}carbamate allows for further functionalization, enabling the creation of derivatives with tailored properties. For example, by modifying the substituents on the piperidine ring or the benzyl group, scientists can design molecules with enhanced solubility or selectivity for specific biological targets. This modular approach to synthesis opens up new avenues for innovation across multiple disciplines.

From an environmental perspective, there is growing interest in understanding the ecological impact of this compound. Life cycle assessments are being conducted to evaluate its environmental footprint, including energy consumption during synthesis and potential toxicity to aquatic organisms. These studies are crucial for ensuring that the production and application of this compound align with global sustainability goals.

In conclusion, benzyl N-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}carbamate, CAS number 2680817-04-1, represents a multifaceted compound with diverse applications across various industries. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in both academic research and industrial innovation. As ongoing studies continue to uncover new properties and uses, this compound is poised to make significant contributions to the advancement of science and technology.

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